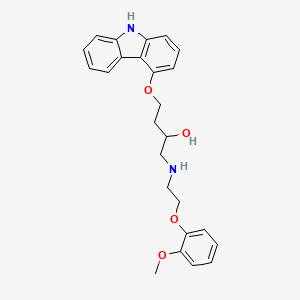

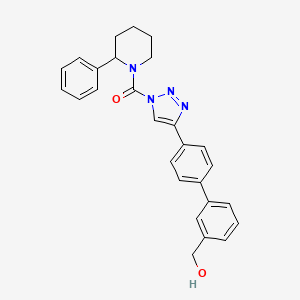

VK-II-86

Übersicht

Beschreibung

VK-II-86 ist eine synthetische organische Verbindung und ein nicht-beta-blockierendes Analogon von Carvedilol. Es wurde gezeigt, dass es Ouabain-induzierte Kardiotoxizität und Hypokaliämie-induzierte ventrikuläre Arrhythmien durch neuartige Multi-Kanal-Effekte verhindert . This compound ist besonders bekannt für seine Fähigkeit, die durch Überlastung des Speichers induzierte Kalziumfreisetzung über den Ryanodin-Rezeptor-2-Kanal zu hemmen .

Wissenschaftliche Forschungsanwendungen

VK-II-86 has several scientific research applications, including:

Cardiology: This compound is used to study its effects on preventing ouabain-induced cardiotoxicity and hypokalaemia-induced ventricular arrhythmia

Electrophysiology: This compound is employed in research to understand its impact on ion channel activity and oxidative stress.

Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting cardiac arrhythmias and other related conditions.

Wirkmechanismus

VK-II-86, also known as 4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol, is a carvedilol analogue . It has been studied for its potential in preventing hypokalaemia-induced ventricular arrhythmia .

Target of Action

This compound primarily targets the ryanodine receptors (RyR2) and various ion channels . RyR2 plays a crucial role in calcium homeostasis within the cell, and the ion channels are involved in maintaining the cell’s electrical activity.

Mode of Action

This compound interacts with its targets by inhibiting spontaneous calcium release from the sarcoplasmic reticulum (SR), which is mediated by RyR2 . It also affects the activity of various ion channels, including the inward rectifier current (I K1), late sodium current (I Na_L), and the L-type calcium current (I Ca) .

Biochemical Pathways

The compound’s interaction with RyR2 and ion channels affects several biochemical pathways. It normalizes calcium homeostasis, which is disrupted in conditions like hypokalaemia . It also influences the repolarization reserve, which is crucial for maintaining the normal rhythm of the heart .

Result of Action

This compound prevents hypokalaemia-induced ventricular arrhythmias by normalizing calcium homeostasis and repolarization reserve . It also prevents all hypokalaemia-induced changes in ion channel activity and oxidative stress .

Biochemische Analyse

Biochemical Properties

VK-II-86 is an inhibitor of store-overload-induced calcium release (SOICR) and interacts with several key biomolecules. It inhibits SOICR in HEK293 cells expressing the ryanodine receptor 2 (RyR2) R4496C mutation, which results in spontaneous calcium release from the endoplasmic reticulum . This compound also inhibits the inward-rectifier potassium channel 2.1 (Kir2.1), cardiac late sodium current (late INa), and L-type calcium current (ICa) in isolated canine cardiomyocytes . Additionally, it acts as an antagonist of toll-like receptor 4 (TLR4) and inhibits hyperpolarization-activated cyclic nucleotide-gated potassium channel 4 (HCN4) in COS-7 cells .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It prevents hypokalaemia-induced ventricular arrhythmia by normalizing calcium homeostasis and repolarization reserve . In cardiac myocytes, this compound reduces the frequency of spontaneous contractions and cell death induced by ouabain treatment . It also prevents oxidative stress and arrhythmogenic calcium waves in these cells . These effects highlight the compound’s potential in modulating cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It inhibits spontaneous calcium release from the sarcoplasmic reticulum by interacting with the ryanodine receptor 2 (RyR2) . This compound also affects ion channel activity, including the inward-rectifier potassium current (IK1), late sodium current (INa-L), and L-type calcium current (ICa), thereby stabilizing cellular electrical activity . Furthermore, it reduces oxidative stress by inhibiting hyperpolarization-activated cyclic nucleotide-gated potassium channel 4 (HCN4) .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability and sustained effects over time. Studies have shown that this compound maintains its inhibitory effects on calcium release and ion channel activity in both short-term and long-term experiments . The compound’s stability is crucial for its consistent performance in in vitro and in vivo studies, ensuring reliable results in biochemical research.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively prevents hypokalaemia-induced ventricular arrhythmia without significant adverse effects . At higher doses, the compound may exhibit toxic effects, including increased oxidative stress and potential cardiotoxicity . These findings underscore the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to calcium homeostasis and ion channel regulation. It interacts with enzymes and cofactors that modulate calcium flux and ion channel activity, thereby influencing metabolic flux and metabolite levels . The compound’s role in these pathways highlights its potential in treating conditions associated with calcium dysregulation and ion channelopathies.

Transport and Distribution

This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. It accumulates in cardiac myocytes, where it exerts its effects on calcium release and ion channel activity . The compound’s distribution is influenced by its interactions with cellular transport mechanisms, ensuring targeted delivery to affected tissues.

Subcellular Localization

This compound localizes primarily in the endoplasmic reticulum and cytoplasm, where it interacts with the ryanodine receptor 2 (RyR2) and other ion channels . Its subcellular localization is crucial for its activity, as it ensures proximity to its target biomolecules. Post-translational modifications and targeting signals may further influence the compound’s localization and function within cells.

Vorbereitungsmethoden

VK-II-86 wird durch eine Reihe chemischer Reaktionen synthetisiert, die die Modifikation von Carvedilol beinhalten. . Industrielle Produktionsmethoden für this compound sind nicht weit verbreitet, aber sie folgen wahrscheinlich ähnlichen Synthesewegen mit Optimierung für die großtechnische Produktion.

Analyse Chemischer Reaktionen

VK-II-86 durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Die Verbindung kann auch Reduktionsreaktionen eingehen, obwohl diese seltener vorkommen.

Substitution: this compound kann an Substitutionsreaktionen teilnehmen, insbesondere unter Beteiligung seiner funktionellen Gruppen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden .

Wissenschaftliche Forschungsanwendungen

This compound hat verschiedene wissenschaftliche Forschungsanwendungen, darunter:

Kardiologie: This compound wird verwendet, um seine Auswirkungen auf die Verhinderung von Ouabain-induzierter Kardiotoxizität und Hypokaliämie-induzierter ventrikulärer Arrhythmien zu untersuchen

Elektrophysiologie: This compound wird in der Forschung eingesetzt, um seine Auswirkungen auf die Ionenkanalaktivität und den oxidativen Stress zu verstehen.

Arzneimittelentwicklung: This compound dient als Leitverbindung für die Entwicklung neuer Therapeutika, die auf Herzrhythmusstörungen und andere damit verbundene Erkrankungen abzielen.

Wirkmechanismus

This compound übt seine Wirkungen aus, indem es die durch Überlastung des Speichers induzierte Kalziumfreisetzung über den Ryanodin-Rezeptor-2-Kanal hemmt. Diese Hemmung verhindert die spontane Kalziumfreisetzung aus dem sarkoplasmatischen Retikulum, wodurch die Häufigkeit von Kalziumwellen, spontanen Kontraktionen und Zelltod reduziert wird . This compound normalisiert auch die intrazelluläre Kalziumhomöostase und die Repolarisationsreserve, was dazu beiträgt, Hypokaliämie-induzierte Arrhythmogenese zu verhindern .

Vergleich Mit ähnlichen Verbindungen

VK-II-86 ist ein Carvedilol-Analogon, es fehlt ihm jedoch die Beta-Adrenozeptor-Antagonist-Aktivität. Dies macht es im Vergleich zu Carvedilol, das Beta-Blocker-Eigenschaften hat, einzigartig. Ähnliche Verbindungen sind:

Carvedilol: Ein Beta-Blocker zur Behandlung von Bluthochdruck und Herzinsuffizienz.

Dantrolen: Ein Ryanodin-Rezeptor-Hemmer zur Behandlung von maligner Hyperthermie und Muskelsteifheit.

This compound zeichnet sich durch seine Fähigkeit aus, Arrhythmien zu verhindern, ohne die Beta-Adrenozeptoren zu beeinflussen, was es zu einem vielversprechenden Kandidaten für die Behandlung von Erkrankungen macht, bei denen Beta-Blocker nicht geeignet sind .

Eigenschaften

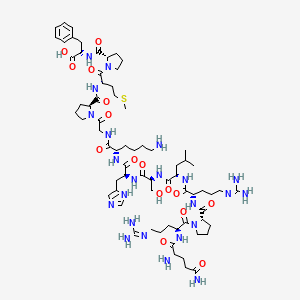

IUPAC Name |

4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O4/c1-29-22-10-4-5-11-23(22)31-16-14-26-17-18(28)13-15-30-24-12-6-9-21-25(24)19-7-2-3-8-20(19)27-21/h2-12,18,26-28H,13-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHYHNEODRHJYSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1OCCNCC(CCOC2=CC=CC3=C2C4=CC=CC=C4N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Guanosine, 8-bromo-, cyclic 3',5'-[hydrogen (R)-phosphorothioate]](/img/structure/B560352.png)

![3-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one](/img/structure/B560356.png)

![N-[[1-(2,3-dihydro-1H-inden-2-yl)piperidin-3-yl]methyl]-N-(2-methoxyethyl)naphthalene-2-carboxamide](/img/structure/B560357.png)

![Methanone, [4-(4'-Methoxy[1,1'-biphenyl]-4-yl)-1H-1,2,3-triazol-1-yl](2-phenyl-1-piperidinyl)-](/img/structure/B560368.png)